molecular formula C20H28ClN3O2 B2406382 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride CAS No. 1351648-83-3

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride

Cat. No.: B2406382
CAS No.: 1351648-83-3
M. Wt: 377.91
InChI Key: MQPOQPFXJLVILA-UHFFFAOYSA-N
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Description

The compound 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a piperazine derivative featuring a 3,5-dimethylisoxazole methyl substituent and a 4-phenylbutan-1-one moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Key structural attributes of this compound include:

  • Piperazine core: Facilitates interactions with biological targets via hydrogen bonding and cation-π interactions.
  • 4-Phenylbutan-1-one: A hydrophobic aryl ketone that may enhance blood-brain barrier penetration.

Properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2.ClH/c1-16-19(17(2)25-21-16)15-22-11-13-23(14-12-22)20(24)10-6-9-18-7-4-3-5-8-18;/h3-5,7-8H,6,9-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPOQPFXJLVILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Piperazine Ring : A common scaffold in many biologically active compounds.
  • Isoxazole Moiety : Suggests potential activity against various biological targets.
  • Phenyl Group : Enhances lipophilicity, potentially affecting pharmacokinetics.

Biological Activity

Preliminary studies indicate that 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride exhibits significant biological activity. Below are some key findings:

The exact mechanism of action involves the interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Pharmacological Applications

Research has indicated potential applications in treating various conditions, including:

  • Cancer : The compound may inhibit certain cancer cell proliferation pathways.
  • Neurological Disorders : Its ability to cross the blood-brain barrier suggests possible neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Case Studies

Several studies have evaluated the biological activity of similar compounds with isoxazole and piperazine moieties:

  • Study on BRD4 Inhibitors : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride .
  • Neuroimaging Applications : Research on isoxazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications .

Synthesis and Optimization

The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride typically involves multi-step organic reactions. Key steps include:

  • Formation of the isoxazole moiety through cycloaddition reactions.
  • Attachment to the piperazine ring via nucleophilic substitution.
  • Finalization of the structure with appropriate side chains to enhance biological activity.

Scientific Research Applications

Ligand Discovery

The piperazine and isoxazole components suggest that this compound may serve as a ligand for various protein targets. Research indicates that modifications to these moieties can lead to enhanced binding affinities and selectivities for specific receptors or enzymes, which is crucial in drug development.

Potential Anticancer Activity

Preliminary studies have indicated that structurally similar compounds exhibit anticancer properties. For instance, derivatives containing isoxazole rings have shown selective inhibition of cancer cell growth in vitro. The unique combination of the piperazine and isoxazole moieties in this compound may enhance its efficacy against specific cancer types .

Neuropharmacological Effects

The presence of the isoxazole moiety has been linked to neuropharmacological effects, suggesting potential applications in treating neurological disorders. Studies have explored similar compounds as ligands for fatty acid amide hydrolase (FAAH), indicating that they may play a role in modulating endocannabinoid signaling pathways .

Synthesis and Modification

The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride typically involves multi-step processes that allow for the introduction of various functional groups to optimize biological activity. Techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of compounds related to 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride:

  • Anticancer Studies : Research has shown that derivatives with similar structural features exhibit significant cytotoxicity against various cancer cell lines, suggesting a pathway for further exploration of this compound's efficacy .
  • Neuroimaging Applications : Compounds with isoxazole structures have been developed as positron emission tomography (PET) ligands for imaging brain receptors involved in neurodegenerative diseases, indicating potential applications in diagnostic imaging .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a piperazine backbone with several analogs, but substituent variations significantly alter its properties. Below is a comparative analysis with key compounds from literature:

Key Observations:

Backbone Diversity : While the target compound and ’s urea derivatives (e.g., 11a–11o) share a piperazine core, the latter incorporate thiazole rings and urea linkers, which are absent in the target compound. Urea groups are commonly associated with kinase inhibition, whereas the ketone in the target may favor different target interactions .

Substituent Impact : The 3,5-dimethylisoxazole group in the target compound likely enhances metabolic stability compared to the thiazole-containing analogs in , as isoxazoles are less prone to oxidative metabolism .

Pharmacological Implications

  • Target Compound: The phenylbutanone moiety may enhance lipophilicity, favoring CNS penetration. The isoxazole group’s metabolic stability could reduce first-pass effects compared to thiazole-based compounds .
  • Impurities (MM0421.02): Triazolopyridinone impurities underscore the importance of structural characterization during drug development to avoid off-target effects .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with piperazine derivatives and functionalized isoxazole precursors. Key steps include nucleophilic substitution at the piperazine nitrogen and coupling reactions to introduce the phenylbutanone moiety. Microwave-assisted synthesis has been shown to improve reaction efficiency and yield compared to traditional thermal methods. Critical parameters include temperature control (80–120°C), solvent selection (e.g., DMF or acetonitrile), and catalyst use (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the isoxazole methyl groups (δ 2.1–2.3 ppm) and piperazine protons (δ 2.5–3.5 ppm).
  • HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) assesses purity, with retention times typically between 8–12 minutes.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 317.81 (M+H+^+) .

Q. What in vitro assays are typically employed for initial pharmacological screening?

  • Enzyme Inhibition Assays : Test activity against kinases or GPCRs using fluorescence polarization or radiometric methods.
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity.
  • Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify receptor affinity (IC50_{50}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?

SAR studies focus on modifying:

  • Isoxazole Substituents : Methyl groups at positions 3 and 5 (3,5-dimethyl) enhance steric hindrance and metabolic stability.
  • Piperazine Linkers : Varying the methylene spacer length between piperazine and isoxazole affects conformational flexibility.
  • Phenylbutanone Moieties : Electron-withdrawing groups (e.g., halogens) on the phenyl ring improve target engagement. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations guide rational design .

Q. What experimental strategies address discrepancies in biological activity data across assay systems?

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and harmonize protocols (e.g., ATP concentrations in kinase assays).
  • Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and confounding variables .

Q. What methodologies assess metabolic stability and pharmacokinetic profiles in preclinical models?

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines unbound fraction.
  • In Vivo PK Studies : Administer IV/PO doses in rodents; collect plasma samples over 24h for AUC, t1/2t_{1/2}, and bioavailability calculations.
  • Tissue Distribution : Radiolabeled compound tracking identifies accumulation in target organs .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility and formulation stability?

  • Solubility Profiling : Test in multiple buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400, DMSO).
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H2_2O2_2) to identify degradation pathways.
  • Crystalline Form Screening : Use XRPD to compare polymorphs; select forms with highest thermodynamic stability .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

  • Quality Control (QC) Protocols : Implement strict specifications for purity (≥98% by HPLC), residual solvents (<0.1% by GC), and endotoxin levels.
  • Replicate Testing : Use at least three independent batches in dose-response assays.
  • Blinded Analysis : Randomize compound aliquots to eliminate operator bias .

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